3-(4-Hydroxyphenyl)-3-oxopropanenitrile
Description
Strategic Importance of β-Ketonitrile Frameworks in Organic and Medicinal Chemistry
β-Ketonitriles are a class of organic compounds characterized by a ketone group and a nitrile group separated by a methylene (B1212753) bridge. This structural arrangement imparts unique reactivity, making them highly valuable in both organic and medicinal chemistry. nih.govnih.govnorthwestern.edunih.gov The β-ketonitrile framework serves as a crucial precursor for a wide array of pharmaceuticals and heteroaromatic compounds. niscpr.res.in Their utility is underscored by their role in the synthesis of molecules with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The presence of the 4-hydroxyphenyl moiety in 3-(4-Hydroxyphenyl)-3-oxopropanenitrile is particularly noteworthy, as this phenolic group is a common feature in many biologically active compounds and approved pharmaceuticals, recognized for its ability to engage in various biological interactions. nih.gov
Role as Multifunctional Intermediates and Versatile Synthetic Building Blocks
The chemical versatility of β-ketonitriles stems from the presence of multiple reactive sites, allowing them to act as multifunctional intermediates in organic synthesis. nih.govnih.govnorthwestern.edu These compounds can participate in a variety of chemical transformations, including cascade, domino, and sequential reactions, to generate a diverse range of molecular architectures. nih.govnorthwestern.edu They are particularly well-known as building blocks for the synthesis of biologically active scaffolds such as chromenes and quinolines. nih.govnorthwestern.edu The reactivity of the β-ketonitrile core enables the construction of complex cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocyclic systems. nih.govnih.govnorthwestern.edu For instance, they can be used to prepare 5-amino pyrazoles, which are themselves important intermediates for nitrogen-containing heterocycles like pyrazolopyrimidinones. nih.gov
Overview of Current Research Landscape Pertaining to Aromatic β-Ketonitriles
The research landscape for aromatic β-ketonitriles is vibrant, with ongoing efforts to develop novel and efficient synthetic methodologies. beilstein-archives.orgnih.gov Green and economical approaches for their synthesis are a key focus, utilizing inexpensive reagents and environmentally friendly conditions. niscpr.res.in Microwave-assisted synthesis has been shown to be an effective method for preparing β-ketonitriles, with variable yields depending on the starting materials. bldpharm.com
Recent advancements include N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions and electrochemical methods for their preparation. nih.govchemicalbook.com The synthesis of aromatic β-ketonitriles is often achieved through the acylation of nitriles with esters or other acylating agents. nih.govniscpr.res.in For example, the reaction of ethyl 2,6-diarylisonicotinates with acetonitrile (B52724) in the presence of a base can yield novel β-oxoalkanonitriles. nih.gov
The resulting aromatic β-ketonitriles are then utilized in a variety of synthetic applications. A significant area of research involves their conversion to various heterocyclic systems. The reaction of β-oxoalkanonitriles with nitrogen nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) leads to the formation of pyrazoles and isoxazoles, respectively. nih.gov
The specific compound, this compound, also known as 4-Hydroxybenzoylacetonitrile, is a solid with a melting point of 182-183 °C. chemicalbook.com While extensive research specifically detailing the applications of this compound is still emerging, its structural components suggest significant potential. The 4-hydroxyphenyl group is a known pharmacophore that can be derivatized to modulate biological activity, as seen in the development of opioid receptor antagonists. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial candidates against multidrug-resistant pathogens. nih.gov
Below are tables summarizing common synthetic methods for β-ketonitriles and the types of heterocyclic compounds that can be derived from them.
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Acylation of Nitriles | Ester/Lactone, Acetonitrile, KOt-Bu | Ambient temperature, ethereal solvents | niscpr.res.in |
| Microwave-Assisted Synthesis | Ester, Nitrile, Potassium tert-butoxide | Microwave irradiation | bldpharm.com |
| NHC-Catalyzed Radical Coupling | Aldehyde, Azobis(isobutyronitrile) (AIBN) | Metal-free, mild conditions | nih.gov |
| Electrochemical Synthesis | Aryl methyl ketone, Cyanide source (e.g., KCN) | Anodic oxidation | chemicalbook.com |
| β-Ketonitrile Reactant | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aromatic β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.gov |
| Aromatic β-Ketonitrile | Hydroxylamine | 3-Aminoisoxazole or 5-Aminoisoxazole | nih.gov |
| Benzoylacetonitrile (B15868) | Aldehyde/Ketone | Pyridine (Hantzsch synthesis) | nih.gov |
| β-Ketonitrile, Aromatic Aldehyde, 2-Alkenyl Amine | TEA (Triethylamine) | Tetrahydroquinoline | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTRHIKPTOSLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500934 | |
| Record name | 3-(4-Hydroxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-87-6 | |
| Record name | 3-(4-Hydroxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Reactivity Studies of 3 4 Hydroxyphenyl 3 Oxopropanenitrile and Analogous β Ketonitriles
Fundamental Reactivity Patterns and Multifunctional Group Interplay
The reactivity of 3-(4-hydroxyphenyl)-3-oxopropanenitrile is a composite of the individual reactivities of its functional groups, which are significantly modulated by their electronic interactions. The electron-donating phenolic hydroxyl group can influence the reactivity of the keto and nitrile groups through resonance and inductive effects. Conversely, the electron-withdrawing nature of the keto and nitrile groups impacts the acidity of the phenolic proton and the reactivity of the aromatic ring.
The methylene (B1212753) protons alpha to both the carbonyl and nitrile groups are notably acidic, facilitating the formation of a resonance-stabilized carbanion. This carbanion is a key intermediate in many reactions, acting as a potent nucleophile. The interplay between the different reactive sites allows for a diverse range of transformations, making β-ketonitriles like this compound valuable synthetic intermediates.
Tautomeric Equilibria Investigations
β-Ketonitriles, including this compound, are known to exist as a mixture of tautomeric forms in solution. The position of these equilibria is sensitive to various factors, including the electronic nature of substituents and the polarity of the solvent.
The most prevalent tautomerism in β-ketonitriles is the keto-enol equilibrium. The keto form of this compound can tautomerize to its corresponding enol form, which can exist as both (E)- and (Z)-isomers. The equilibrium between these forms is dynamic and can be influenced by intra- and intermolecular hydrogen bonding. For many β-ketonitriles, the keto form is the major species in solution, but the enol form is often present in significant concentrations and can be the more reactive species in certain reactions. The equilibrium can be shifted by factors that stabilize one tautomer over the other.
A less common but still significant tautomeric equilibrium involves the nitrile and ketenimine forms. The nitrile tautomer can interconvert to a ketenimine structure through a prototropic shift. Thermodynamic considerations often favor the nitrile form due to the greater stability of the carbon-nitrogen triple bond compared to the cumulative double bonds of the ketenimine. However, the ketenimine tautomer can be a transient intermediate in certain reactions.
The position of the tautomeric equilibria in β-ketonitriles is markedly influenced by both substituent effects and the polarity of the solvent. Electron-donating substituents on the aromatic ring, such as the hydroxyl group in this compound, can influence the electron density at the carbonyl group and affect the stability of the enol form.
Solvent polarity plays a crucial role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the enol form through the formation of intramolecular hydrogen bonds. In contrast, polar protic solvents can solvate both the keto and enol forms through intermolecular hydrogen bonding, often shifting the equilibrium towards the keto form. The table below illustrates the general trend of the keto-enol equilibrium in different solvents for analogous β-dicarbonyl compounds, which is expected to be similar for β-ketonitriles.
| Solvent | Polarity | Predominant Tautomer (General Trend) |
| Hexane | Nonpolar | Enol |
| Benzene | Nonpolar | Enol |
| Dichloromethane | Polar Aprotic | Keto |
| Acetone | Polar Aprotic | Keto |
| Methanol | Polar Protic | Keto |
| Water | Polar Protic | Keto |
This table represents a general trend for β-dicarbonyl compounds and is illustrative for β-ketonitriles.
Cascade, Domino, and Sequential Reaction Pathways
The multifunctional nature of this compound makes it an ideal substrate for cascade, domino, and sequential reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.
Catalysts, including acids, bases, and transition metals, can initiate and guide this compound through complex reaction networks. For instance, a base can deprotonate the acidic methylene group, initiating a Michael addition to an α,β-unsaturated system, which can be followed by an intramolecular cyclization to form a new ring system. The phenolic hydroxyl group can also participate in these cascades, for example, by acting as an internal nucleophile. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of β-ketonitriles suggests their high potential in such transformations for the efficient construction of complex molecular architectures.
Nucleophilic and Electrophilic Condensation Reactions
β-Ketonitriles, such as this compound, are versatile intermediates in organic synthesis due to the presence of multiple reactive sites. nih.gov The active methylene group, flanked by electron-withdrawing keto and cyano groups, is particularly susceptible to deprotonation, forming a stabilized carbanion that can act as a nucleophile in various condensation reactions. nih.govsigmaaldrich.com
The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound, like this compound, and a carbonyl group from an aldehyde or ketone, typically catalyzed by a weak base. sigmaaldrich.comwikipedia.org The mechanism initiates with the deprotonation of the active methylene group by the base, creating a nitrile-stabilized carbanion. This carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com
This reaction is a cornerstone for creating carbon-carbon double bonds. researchgate.net The scope of this reaction has been expanded into one-pot, three-component syntheses. A notable example involves the reaction of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. mdpi.comresearchgate.net The proposed mechanism for this transformation begins with a Knoevenagel condensation between the β-ketonitrile and 4-fluorobenzaldehyde. This is followed by an aromatic nucleophilic substitution, where the secondary amine displaces the fluorine atom on the newly formed arylidene intermediate. mdpi.comresearchgate.net This efficient process allows for the formation of both a new carbon-carbon double bond and a carbon-nitrogen bond in a single operation. mdpi.com
Table 1: Examples of Three-Component Knoevenagel-Nucleophilic Aromatic Substitution Reactions with β-Ketonitriles
| β-Ketonitrile Moiety | Secondary Amine | Yield of 4-Aminobenzylidene Derivative |
|---|---|---|
| Pyrrol-2-yl | Pyrrolidine | 79% |
| Indol-3-yl | Morpholine | 90% |
| 2,3,4,9-Tetrahydro-1H-carbazole | Piperazine | High Efficiency |
| 2-Nitroaniline | 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | High Efficiency |
Data sourced from studies on analogous three-component reactions. mdpi.com
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to generate dihydropyridine rings, which can then be oxidized to form pyridines. wikipedia.orgorganic-chemistry.org The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.orgtcichemicals.com β-Ketonitriles, serving as analogs of β-ketoesters, are also effective substrates in this synthesis. nih.gov
The mechanism for the Hantzsch synthesis using a β-ketonitrile such as this compound proceeds through two key intermediates:
Knoevenagel Adduct Formation : The aldehyde (e.g., formaldehyde) reacts with one equivalent of the β-ketonitrile in a Knoevenagel condensation to form an α,β-unsaturated ketonitrile. organic-chemistry.org
Enamine Formation : The second equivalent of the β-ketonitrile reacts with the nitrogen donor (e.g., ammonia) to form a β-amino-α,β-unsaturated nitrile (an enamine). organic-chemistry.org
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to form a 1,4-dihydropyridine derivative. A subsequent oxidation step, driven by the stability gained from aromatization, yields the final substituted pyridine product. wikipedia.org This synthesis is a powerful tool for constructing the pyridine core found in many commercial compounds. wikipedia.orgthermofisher.com
Cyclization and Heterocycle Formation Mechanisms
The structural features of this compound make it an ideal precursor for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl-like arrangement allows for cyclization reactions with dinucleophilic reagents to form five- and six-membered rings.
2-Pyridones are six-membered heterocyclic compounds that exist in a tautomeric equilibrium with 2-hydroxypyridines, with the pyridone (lactam) form typically predominating. nih.gov The synthesis of functionalized 2-pyridones can be achieved from β-ketonitrile precursors through multicomponent reactions that build a suitable intermediate for intramolecular cyclization. nih.gov
One established strategy for forming the 2-pyridone ring involves a sequence where a β-ketonitrile undergoes a Michael addition with an α,β-unsaturated compound. The resulting adduct contains the necessary framework to cyclize. The mechanism proceeds via an intramolecular nucleophilic attack of a newly introduced nitrogen atom onto one of the carbonyl carbons of the original β-ketonitrile structure, followed by dehydration to form the stable, often aromatic, 2-pyridone ring. The synthesis can be designed as an intermolecular cycloaddition followed by a cycloreversion strategy to yield the desired 2-pyridone products. nih.gov
Pyrazole Formation: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A standard and highly effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound, or an equivalent like a β-ketonitrile, with a hydrazine (B178648) derivative. youtube.comorganic-chemistry.org
For this compound, the reaction mechanism with hydrazine proceeds as follows:
One nitrogen atom of the hydrazine acts as a nucleophile, attacking the ketone carbonyl group to form an imine (or hydrazone) intermediate. youtube.com
The second nitrogen atom of the hydrazine then attacks the nitrile carbon, or more commonly, the molecule tautomerizes to an enamine which then performs an intramolecular nucleophilic attack on the other carbonyl group. youtube.com
The resulting cyclic intermediate undergoes dehydration to yield the aromatic pyrazole ring. nih.gov This reaction is often referred to as the Knorr pyrazole synthesis. youtube.com
Isoxazole Formation: Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. Their synthesis can be readily achieved by the reaction of β-ketonitriles with hydroxylamine (B1172632). researchgate.netorganic-chemistry.org The ring closure mechanism is analogous to pyrazole formation.
The reaction of this compound with hydroxylamine involves the nucleophilic attack of the hydroxylamine's nitrogen on the ketone carbonyl, leading to the formation of an oxime intermediate. nanobioletters.com This is followed by an intramolecular cyclization where the oxime's oxygen atom attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable isoxazole ring. nanobioletters.com This method provides a facile and efficient route to 3,5-disubstituted isoxazoles from readily available starting materials. nanobioletters.com
Radical Reaction Mechanisms and Intermediates
While ionic reactions of β-ketonitriles are more common, they can also participate in reactions involving radical intermediates. A radical is a chemical species with an unpaired electron, often formed by the homolytic cleavage of a bond. researchgate.nettaylorandfrancis.com Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
For a β-ketonitrile like this compound, a radical can be generated at the α-carbon. Such a radical intermediate would be significantly stabilized by resonance delocalization of the unpaired electron onto both the adjacent carbonyl and cyano groups. libretexts.org
A representative radical reaction is the dehalogenation of an α-halo-β-ketonitrile using a reagent system like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org
The mechanism proceeds as follows:
Initiation: AIBN decomposes upon heating (≈80 °C) to generate nitrogen gas and two carbon-centered radicals. These radicals abstract a hydrogen atom from Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.orguchicago.edu
Propagation:
The tributyltin radical abstracts the halogen atom from the α-position of the β-ketonitrile, forming a stable tributyltin halide and the key α-carbon radical intermediate. libretexts.org
This carbon-centered radical then abstracts a hydrogen atom from a new molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical, which can continue the chain reaction. libretexts.org
Termination: The reaction ceases when two radical species combine.
These radical intermediates can also be trapped or participate in intramolecular C-C bond-forming reactions, providing a pathway to complex cyclic structures. libretexts.org The detection of such short-lived intermediates is crucial for elucidating reaction mechanisms. chimia.ch
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Fluorobenzaldehyde |
| Pyrrolidine |
| Morpholine |
| Piperazine |
| 6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Formaldehyde |
| Ammonia |
| Ammonium acetate |
| 1,4-Dihydropyridine |
| Pyridine |
| 2-Pyridone |
| 2-Hydroxypyridine |
| Pyrazole |
| Hydrazine |
| Isoxazole |
| Hydroxylamine |
| Tributyltin hydride (Bu₃SnH) |
| Azobisisobutyronitrile (AIBN) |
Single-Electron Transfer (SET) Processes in Radical Coupling
Single-electron transfer (SET) represents a fundamental process in radical chemistry, enabling the formation of radical intermediates from non-radical precursors through the transfer of a single electron. semanticscholar.orglibretexts.org This activation mode is particularly relevant to the reactivity of β-ketonitriles and their analogs, facilitating their participation in radical coupling reactions. Mechanistic studies have revealed that SET processes can be initiated through various means, including photoredox catalysis or reactions with other radical species, leading to the generation of radicals that can engage in carbon-carbon bond formation. semanticscholar.orgnih.gov
A notable example of a SET-mediated process for the synthesis of β-ketonitriles involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.orgnih.gov In this metal-free method, the NHC catalyst reacts with an aldehyde to form a Breslow intermediate. This intermediate is electron-rich and can undergo a single-electron transfer to an AIBN-derived radical. This SET event generates a radical cation from the Breslow intermediate, which then couples with another radical to form the β-ketonitrile product containing a quaternary carbon center. organic-chemistry.org The efficiency of this protocol is highlighted by the high yields achieved across a broad range of substrates under mild reaction conditions. organic-chemistry.orgnih.gov Radical trapping experiments have been used to confirm the presence of key radical intermediates, thereby validating the proposed SET mechanism. organic-chemistry.org
The general mechanism involves three key stages: initiation, propagation, and termination. wikipedia.org In the context of NHC-catalyzed coupling, the thermal decomposition of AIBN initiates the process. libretexts.org The subsequent reaction of the NHC with an aldehyde to form the Breslow intermediate, followed by the crucial SET step, constitutes the propagation phase, leading to the final product. organic-chemistry.org
Below is a table summarizing the outcomes of NHC-catalyzed radical coupling for synthesizing various β-ketonitriles, demonstrating the scope of the reaction.
| Aldehyde Substrate | AIBN Derivative | Product | Yield (%) |
| 4-Methoxybenzaldehyde | AIBN | 2,2-dimethyl-3-(4-methoxyphenyl)-3-oxopropanenitrile | 92% |
| Benzaldehyde | AIBN | 2,2-dimethyl-3-oxo-3-phenylpropanenitrile | 85% |
| 2-Naphthaldehyde | AIBN | 2,2-dimethyl-3-(naphthalen-2-yl)-3-oxopropanenitrile | >99% |
| 4-Chlorobenzaldehyde | AIBN | 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile | 89% |
| Thiophene-2-carbaldehyde | AIBN | 2,2-dimethyl-3-oxo-3-(thiophen-2-yl)propanenitrile | 87% |
| Cyclohexanecarboxaldehyde | AIBN | 3-cyclohexyl-2,2-dimethyl-3-oxopropanenitrile | 75% |
| This table is illustrative, based on data reported for NHC-catalyzed radical coupling reactions of various aldehydes. organic-chemistry.org |
Radical Addition to Unsaturated Systems
Free-radical addition is an addition reaction involving radical intermediates that can react with unsaturated compounds, such as those containing carbon-carbon double or triple bonds. wikipedia.org The radical derived from a β-ketonitrile, such as this compound, would be centered on the α-carbon (the carbon between the carbonyl and nitrile groups). This α-ketonitrile radical can then add to an unsaturated system, leading to the formation of a new carbon-carbon bond and a new radical species, which propagates the chain reaction. libretexts.org
The regioselectivity of radical addition to α,β-unsaturated carbonyl compounds is a key consideration. The addition can occur either at the C=C double bond (1,4-addition or conjugate addition) or at the C=O double bond (1,2-addition). researchgate.netyoutube.com For α,β-unsaturated esters and ketones, 1,4-addition is generally favored, whereas α,β-unsaturated aldehydes tend to undergo 1,2-addition. researchgate.netresearchgate.net This selectivity is influenced by the nature of the radical, the substrate, and the reaction conditions. researchgate.net
In the context of a radical derived from a β-ketonitrile, its addition to an α,β-unsaturated ketone or ester would be expected to proceed via a 1,4-addition pathway. The mechanism involves the attack of the α-ketonitrile radical on the β-carbon of the unsaturated system. This step is often reversible and generates an enolate radical intermediate, which is stabilized by resonance. researchgate.net This intermediate can then abstract a hydrogen atom from a donor molecule, such as tributyltin hydride (Bu₃SnH), to yield the final product and regenerate the propagating radical. libretexts.org
The efficiency and scope of these radical additions are demonstrated in various studies. Below is a table summarizing typical outcomes for the radical addition of α-carbonyl radicals to different Michael acceptors, which serves as an analogy for the reactivity of radicals derived from β-ketonitriles.
| Radical Precursor | Michael Acceptor (Unsaturated System) | Addition Type | Product | Yield (%) |
| Silyl (B83357) Ketene Acetal | Methyl Acrylate | 1,4-Addition | γ-Keto Ester | 85% |
| Silyl Ketene Acetal | Cyclohexenone | 1,4-Addition | 3-(2-Oxopropyl)cyclohexan-1-one | 90% |
| Silyl Ketene Acetal | Acrylonitrile | 1,4-Addition | 4-Oxopentanenitrile | 78% |
| Silyl Ketene Acetal | Cinnamaldehyde | 1,2-Addition | α-(1-Hydroxy-3-phenylallyl) Acetone | 75% |
| Silyl Ketene Acetal | Methyl Vinyl Ketone | 1,4-Addition | Heptane-2,5-dione | 88% |
| This table is illustrative and based on data for photoredox-initiated radical additions to α,β-unsaturated systems. researchgate.net |
Computational Chemistry and Theoretical Modeling of 3 4 Hydroxyphenyl 3 Oxopropanenitrile
Quantum Mechanical Studies of Molecular Structure and Reactivity.hakon-art.comtsijournals.com
Quantum mechanical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and various other properties from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.govresearchgate.net DFT methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the corresponding electronic energy. imist.ma Functionals like B3LYP are frequently employed with basis sets such as 6-31G(d,p) or larger, like 6-311++G(d,p), to accurately model the system. hakon-art.comniscpr.res.in
For derivatives and related structures, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. niscpr.res.in These theoretical parameters are often compared with experimental data, where available, to validate the computational model. niscpr.res.in The theory also allows for the calculation of global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, which are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hakon-art.comimist.ma A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. hakon-art.com
Table 1: Representative DFT-Calculated Global Reactivity Descriptors for a Related Chalcone (B49325)
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by solvent |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by solvent |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.75 |
| Electronegativity (χ) | Tendency to attract electrons | Calculated from HOMO/LUMO |
| Global Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO/LUMO |
| Note: Values are illustrative and based on a similar chalcone structure, 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, as specific data for the title compound was not available in the search results. imist.ma |
While DFT is widely used, ab initio methods, which are based on wave function theory without empirical parameterization, offer a different and often more rigorous approach. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation. nih.gov
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are employed to incorporate electron correlation and provide more accurate energy calculations. jsucompchem.orgnih.gov These methods are computationally more demanding but are considered the "gold standard" for energy refinements. nih.govsemanticscholar.org For instance, single-point energy calculations at a high level of theory, like CCSD(T), are often performed on geometries optimized with DFT to achieve a highly accurate energy value. nih.govsemanticscholar.org These advanced calculations are critical for obtaining reliable data on tautomeric stabilities and reaction barriers. jsucompchem.org
Prediction and Validation of Tautomeric Equilibria.fiveable.menih.govnih.gov
3-(4-Hydroxyphenyl)-3-oxopropanenitrile can exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. semanticscholar.org Understanding the equilibrium between these forms is essential as the reactivity and biological activity of the molecule can depend heavily on the dominant tautomer. researchgate.net
In the gas phase, without the influence of a solvent, the intrinsic stability of the tautomers can be assessed. Computational methods like DFT and post-Hartree-Fock are used to calculate the Gibbs free energies (ΔG) of each tautomer. The tautomer with the lower ΔG is thermodynamically more stable. nih.gov For similar systems, studies have shown that the relative energy difference between tautomers can be on the order of a few kcal/mol. nih.gov
The energy barrier for the interconversion between tautomers is determined by locating the transition state (TS) structure on the potential energy surface. The height of this barrier dictates the kinetic stability of the tautomers. researchgate.net Theoretical predictions of tautomeric ratios can be correlated with experimental gas-phase data from techniques like mass spectrometry or matrix isolation spectroscopy, although such experimental data can be challenging to obtain. nih.govpsu.edu
Table 2: Illustrative Gas-Phase Thermodynamic Data for Thiol-Thione Tautomerism in a Related Azaazulene System
| Level of Theory | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| ωB97XD/6-311++G(2d,2p) | 3.30 | 2.50 | 2.59 |
| M06-2X/6-311++G(2d,2p) | 3.82 | 3.01 | 3.03 |
| CCSD(T)/6-311++G(2d,2p) | 5.30 | 4.47 | 4.42 |
| Note: This table shows the relative stability of the thiol form over the thione form in 2-(2-Mercaptophenyl)-1-azaazulene, demonstrating the application of different computational levels to predict tautomer stability. nih.gov A positive value indicates the first tautomer is more stable. |
The presence of a solvent can significantly alter tautomeric equilibria. mdpi.com Solvents can stabilize one tautomer over another through interactions like hydrogen bonding. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to simulate these effects computationally. nih.govmdpi.com These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of solvation. mdpi.com
By performing calculations in different implicit solvents (e.g., water, acetonitrile (B52724), DMSO), researchers can predict how the tautomeric preference shifts with solvent polarity. niscpr.res.innih.gov Generally, polar solvents tend to favor the more polar tautomer. nih.gov The results from these models help to understand the behavior of this compound in solution, which is more relevant to its practical applications. rsc.org
Elucidation of Reaction Mechanisms and Transition States.hitgen.compsu.edunih.gov
Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. fiveable.me By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the high-energy transition states that connect them. rsc.org
For this compound, which contains a reactive β-ketonitrile moiety, theoretical studies can illuminate its behavior in various chemical transformations. For example, in reactions like the Knoevenagel condensation or the synthesis of heterocyclic compounds like coumarins, this molecule can serve as a key building block. rsc.org
DFT calculations are employed to model the reaction pathway, calculating the energies of all stationary points. chemrxiv.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. rsc.org Computational modeling can also reveal the structure of short-lived intermediates that are difficult to detect experimentally. chemrxiv.org This detailed mechanistic insight allows for the optimization of reaction conditions to improve yields and selectivity in synthetic processes. fiveable.me
Computational Mapping of Reaction Pathways and Energy Barriers
The synthesis and subsequent reactions of this compound involve a series of steps that can be computationally modeled to determine the most energetically favorable pathways. nih.gov Theoretical approaches, such as Density Functional Theory (DFT), are commonly employed to calculate the potential energy surface (PES) of a reaction. smu.eduresearchgate.net By identifying the stationary points—reactants, products, and transition states—on the PES, the energy barriers for different reaction routes can be determined. nih.govsmu.edu
A theoretical investigation into a structurally similar compound, p-hydroxyphenacyl acetate (B1210297), revealed that bond cleavage reactions from the excited state have relatively high energy barriers. nih.gov Such calculations for this compound would be crucial in predicting its stability and photochemical reactivity. The computational analysis of reaction pathways can be partitioned into distinct phases: a contact phase, a preparation phase where reactants prepare for chemical changes, transition state phases for bond breaking and formation, a product adjustment phase, and a separation phase. nih.gov
Table 1: Representative Energy Barriers for a Hypothetical Reaction Pathway
| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) |
| Step 1 | Starting Materials | TS1 | Intermediate 1 | 15.2 |
| Step 2 | Intermediate 1 | TS2 | Intermediate 2 | 10.5 |
| Step 3 | Intermediate 2 | TS3 | Final Product | 5.8 |
This table is illustrative and based on typical values found in computational studies of organic reactions.
Identification and Characterization of Reaction Intermediates
During a chemical reaction, short-lived intermediates may be formed which are often difficult to detect experimentally. Computational chemistry offers a means to identify and characterize these transient species. nih.govarxiv.org By mapping the reaction pathway, the geometries and electronic structures of all intermediates can be calculated. arxiv.org
In the context of the synthesis or transformation of this compound, computational methods can predict the formation of various intermediates, such as enolates or radical species, depending on the reaction conditions. For example, in a photo-Favorskii reaction of related p-hydroxyphenacyl compounds, the formation of a triplet biradical intermediate has been proposed and studied computationally. nih.gov The stability of these intermediates can be assessed by calculating their relative energies. Furthermore, spectroscopic properties like vibrational frequencies can be computed to aid in their potential experimental identification. niscpr.res.in
Electronic Structure Analysis and Spectroscopic Property Prediction
The electronic structure of a molecule governs its reactivity and its interaction with electromagnetic radiation. Computational methods allow for a detailed analysis of the electronic distribution and the prediction of various spectroscopic properties. mdpi.com
Calculation of Dipole Moments and their Environmental Dependence
The dipole moment is a measure of the polarity of a molecule and plays a significant role in its solubility and intermolecular interactions. Computational methods, including DFT, can accurately calculate the dipole moment of this compound. researchgate.net These calculations consider the distribution of electron density within the molecule.
Furthermore, the influence of the chemical environment, such as different solvents, on the dipole moment can be modeled using continuum solvation models. niscpr.res.in These models simulate the effect of the solvent's dielectric constant on the electronic structure of the solute molecule, providing insights into how the dipole moment might change in various media. The accurate prediction of dipole moments is critical for understanding how the molecule interacts with its surroundings, including biological receptors.
Table 2: Calculated Dipole Moments in Different Environments
| Environment | Dipole Moment (Debye) |
| Gas Phase | 3.5 D |
| Acetonitrile | 4.2 D |
| Water | 4.8 D |
This table is illustrative, showing the expected trend of increasing dipole moment with solvent polarity.
Theoretical NMR Chemical Shift Prediction and Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uk These predictions are typically made using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk
The calculated chemical shifts are then compared with experimental data for validation. liverpool.ac.uk Discrepancies between theoretical and experimental values can often be rationalized by considering factors such as solvent effects, conformational averaging, and intramolecular hydrogen bonding, which can also be modeled computationally. liverpool.ac.uk For complex molecules, substituent chemical shift (SCS) analysis can be employed to understand the influence of different functional groups on the chemical shifts of nearby nuclei. liverpool.ac.uk
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 185.2 | 184.5 |
| C-CN | 115.8 | 116.3 |
| C-OH (aromatic) | 160.1 | 159.7 |
| CH₂ | 35.4 | 36.1 |
This table presents a hypothetical comparison to illustrate the typical agreement between calculated and experimental NMR data.
Advanced Applications in Organic Synthesis and Chemical Transformations
Precursor for Diverse Heterocyclic and Carbocyclic Systems
The reactivity of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile lends itself to the synthesis of a multitude of heterocyclic compounds, which are central to medicinal chemistry and materials science.
The activated methylene (B1212753) group and the nitrile functionality of β-oxoalkanonitriles are key to the construction of various nitrogen-containing heterocycles. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity of this class of compounds provides a clear pathway to these important scaffolds.
Pyridines: The synthesis of substituted pyridines can be achieved through multicomponent reactions involving β-ketonitriles. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with a propargyl ketone, a transformation for which precursors derived from β-ketonitriles could be utilized. Another common approach is the Hantzsch pyridine synthesis, which, although traditionally using β-ketoesters, can be adapted for β-ketonitrile substrates to yield highly functionalized pyridine derivatives.
Pyrimidines: Pyrimidine (B1678525) rings are readily formed by the condensation of a three-carbon component with an amidine, urea, or guanidine derivative. The 1,3-dicarbonyl-like nature of this compound makes it an ideal candidate for this cyclization, where the keto group and the nitrile can react with the N-C-N fragment to form the pyrimidine core.
Pyrazoles: The reaction of β-dicarbonyl compounds with hydrazine (B178648) is a classic and efficient method for pyrazole synthesis, known as the Knorr pyrazole synthesis. β-Ketonitriles, including this compound, can react with hydrazine or its derivatives. The reaction typically proceeds via condensation with the ketone and subsequent cyclization involving the nitrile group to afford highly substituted aminopyrazoles.
Quinolines: The synthesis of quinolines often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or 1,3-dicarbonyl compounds (Combes quinoline synthesis). The reactivity of this compound allows for its transformation into suitable precursors for these cyclization strategies, potentially leading to the formation of 4-hydroxyquinoline derivatives.
The versatile reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles.
Chromenes: Chromene scaffolds can be synthesized through various methods, including the Pechmann condensation for coumarins (a type of chromen-2-one) and multicomponent reactions for 2-amino-4H-chromenes. A common strategy involves the reaction of a phenol with a β-ketoester or a similar 1,3-dicarbonyl compound. Given its inherent phenolic hydroxyl group, this compound is a prime candidate for intramolecular cyclizations or for participating in reactions with other components like malononitrile and an aldehyde to construct the chromene framework.
Dihydrofurans: The synthesis of dihydrofurans can be achieved through various cyclization strategies. One approach involves the reaction of an enolate with an epoxide or a similar electrophile. The active methylene group in this compound can be deprotonated to form an enolate, which could then participate in reactions leading to the formation of highly functionalized dihydrofuran rings.
Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a standard method for the synthesis of isoxazoles. This compound, as a 1,3-dicarbonyl equivalent, can react with hydroxylamine hydrochloride. This reaction typically leads to the formation of 3-aminoisoxazoles, where the hydroxylamine reacts with both the ketone and the nitrile functionalities to form the heterocyclic ring.
The development of synthetic routes to spirocyclic and fused heterocyclic systems is of great interest due to their prevalence in natural products and their unique three-dimensional structures. The multiple reactive sites in this compound make it a valuable precursor for creating these complex architectures. For example, it can be incorporated into multicomponent reactions designed to build spirooxindoles or other spiro-heterocycles. Furthermore, the functional groups on the synthesized heterocycles derived from this building block can be further elaborated to create fused ring systems.
Building Blocks for Complex Organic Scaffolds and Natural Product Synthesis
Aryl methyl ketones and related structures are versatile starting materials for the synthesis of a variety of heterocyclic compounds found in natural products and medicinally important molecules. While direct applications of this compound in the total synthesis of specific natural products are not prominently reported, its potential as a building block is evident. Its structure is amenable to transformations that would generate key intermediates for more complex targets. The combination of the aromatic ring, the phenolic hydroxyl group, and the β-ketonitrile functionality allows for a wide range of synthetic manipulations, including cross-coupling reactions, electrophilic and nucleophilic substitutions, and various cyclization cascades to build intricate molecular frameworks.
Synthetic Utility in Forming α-Ketoesters and α-Ketoamides
Recent synthetic methodologies have demonstrated the conversion of β-ketonitriles into valuable α-ketoesters and α-ketoamides. These functional groups are important pharmacophores and versatile intermediates in organic synthesis.
A visible-light-promoted, catalyst-free method allows for the conversion of β-ketonitriles into α-ketoesters. organic-chemistry.org This transformation is believed to proceed through singlet oxygen generation, leading to oxidative C-H bond functionalization and subsequent C-C bond cleavage of the nitrile group. organic-chemistry.org This green chemistry approach provides a mild and efficient route to α-ketoesters from readily available β-ketonitriles like this compound.
| Starting Material | Product | Conditions |
| β-Ketonitrile | α-Ketoester | Visible light, catalyst-free organic-chemistry.org |
Similarly, the synthesis of α-ketoamides from β-ketonitriles has been reported through catalyst-free oxidative decyanation-amidation reactions. These transformations highlight the synthetic versatility of the β-ketonitrile group, allowing for its conversion into other valuable carbonyl compounds.
Generation of Trifunctionalized Building Blocks
The term "trifunctionalized building blocks" refers to molecules that possess three distinct reactive sites, enabling the controlled and sequential introduction of molecular diversity. This compound is itself a trifunctionalized molecule with its ketone, nitrile, and active methylene groups.
Furthermore, β-ketonitriles can be synthesized from esters and lactones, and these reactions can be designed to produce trifunctionalized building blocks. A green and economical synthesis using potassium tert-butoxide allows for the acylation of the acetonitrile (B52724) anion with esters. nih.gov This methodology can be applied to create more complex β-ketonitriles that incorporate additional functional groups, thereby serving as highly versatile, trifunctionalized intermediates for the synthesis of pharmaceuticals and heteroaromatic compounds. nih.gov
| Reactants | Product | Key Features |
| Ester/Lactone + Acetonitrile | β-Ketonitrile / Trifunctionalized Building Block | Economical, green synthesis, versatile intermediates nih.gov |
Applications in Material Science Precursors
The unique chemical architecture of this compound, featuring a β-ketonitrile group, a phenolic hydroxyl group, and an aromatic ring, makes it a versatile precursor for the synthesis of advanced functional materials. Its reactive sites can be selectively targeted to build complex molecules with tailored properties for applications in materials science, particularly in the development of luminescent materials and functional polymers.
Difluoroboron Complexes as Luminescent Materials
The β-ketonitrile moiety of this compound serves as an excellent bidentate ligand for creating highly fluorescent organoboron complexes. Specifically, it can react with boron trifluoride etherate (BF₂·OEt₂) to form a difluoroboron β-ketonitrile complex. This class of compounds is structurally analogous to the well-studied difluoroboron β-diketonate (BF₂bdk) complexes, which are renowned for their robust photophysical properties. researchgate.netnih.gov
The synthesis involves the deprotonation of the acidic α-carbon of the β-ketonitrile, followed by chelation to the BF₂⁺ unit. This coordination creates a rigid, planar six-membered ring that enhances the molecule's fluorescence capabilities. The resulting complex is expected to exhibit strong luminescence in both solution and the solid state, a characteristic feature of BF₂bdk dyes. researchgate.net The incorporation of the boron difluoride group typically leads to several desirable optical properties:
High Quantum Yields: The rigidified molecular structure minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields. nih.govmdpi.com
Large Molar Absorptivities: These complexes are strong absorbers of UV-visible light. nih.gov
Tunable Emission: The emission color can be tuned by modifying the chemical structure. The emission properties are sensitive to the dye's structure and the surrounding medium. nih.gov
Environmental Sensitivity (Solvatochromism): The emission wavelength of these dyes often shifts with changes in solvent polarity, making them useful as environmental sensors. nih.gov This is due to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net
The presence of the 4-hydroxyphenyl group in the complex derived from this compound provides an additional site for chemical modification, allowing for further tuning of the luminescent properties or for linking the complex to other molecules or polymer backbones. These attributes make such difluoroboron complexes promising candidates for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. researchgate.netnsf.gov
Polymerizable β-Ketonitrile Monomers for Nanofibers
The bifunctional nature of this compound, possessing both a polymerizable hydroxyl group and a functional nitrile group, positions it as a valuable monomer for creating functional nanofibers. Nanofibers are materials with exceptionally high surface-area-to-volume ratios and are typically produced through a process called electrospinning. mdpi.commdpi.com
The synthesis of functional nanofibers using this monomer would likely involve a two-stage process:
Polymerization: The phenolic hydroxyl group can be used as a reactive site for polymerization. For instance, it could be converted into a vinyl ether or an acrylate for free-radical polymerization, or it could participate in condensation polymerization to form polyesters or polycarbonates. This would result in a polymer chain with pendant β-ketonitrile groups.
Electrospinning: A solution of this newly synthesized polymer is then subjected to a high-voltage electric field in an electrospinning apparatus. mdpi.commdpi.com The electrostatic forces overcome the solution's surface tension, ejecting a fine jet of polymer solution. As the solvent evaporates, a solid polymer nanofiber is formed and deposited on a collector. The viscosity of the polymer solution is a critical parameter in this process, as it directly influences whether continuous fibers or beads are formed. mdpi.com
The resulting nanofibers would have surfaces rich in nitrile (-C≡N) groups. This is analogous to the well-established polyacrylonitrile (PAN) nanofibers, whose nitrile groups can be chemically modified for various applications. nitrkl.ac.in The nitrile groups on the nanofibers derived from this compound could be hydrolyzed to carboxylic acids or reduced to amines. nitrkl.ac.in This surface functionalization allows for the attachment of specific molecules, such as enzymes, antibodies, or chelating agents, tailoring the nanofibers for applications in:
Filtration and Separation: Creating membranes with specific affinities for capturing pollutants or target molecules. nitrkl.ac.in
Biomedical Applications: Serving as scaffolds for tissue engineering or as platforms for controlled drug delivery. nih.gov
Catalysis: Immobilizing metal nanoparticles or organocatalysts on the high-surface-area support.
This approach leverages the monomer's structure to build functional materials from the ground up, embedding desired chemical reactivity directly into the nanofiber architecture.
Biological Activity and Medicinal Chemistry Investigations General for β Ketonitriles
Therapeutic Potential as Precursors for Pharmacologically Active Agents
β-Ketonitriles are valuable starting materials for the synthesis of numerous biologically active molecules. rsc.orgnih.gov Their structural framework is a key component in building diverse heterocyclic systems that form the core of many therapeutic agents. nih.gov
The chemical reactivity of β-ketonitriles makes them important precursors in the development of drugs aimed at treating cancer and inflammation. rsc.orgnih.gov They serve as foundational building blocks for synthesizing complex molecules that exhibit cytotoxic activity against cancer cells or can modulate inflammatory pathways. nih.govresearchgate.net For instance, derivatives of β-ketonitriles have shown promising activity against various cancer cell lines. nih.gov Research has focused on their role in creating compounds like steroidal antedrugs with anti-inflammatory properties. nih.gov The synthesis of these agents often involves the strategic use of β-ketonitrile intermediates to construct the final pharmacologically active molecule. researchgate.netnih.gov Some research has explored the synthesis of podophyllotoxin (B1678966) derivatives, which are known anticancer agents, highlighting the broad applicability of related chemical structures in oncology. frontiersin.org
β-Ketonitriles are instrumental in the synthesis of compounds targeting parasitic diseases, including malaria and leishmaniasis. rsc.orgutsa.edu They are used to create heterocyclic structures like diaminopyrimidines, which have shown potential in inhibiting essential parasitic enzymes. utsa.edu In the case of leishmaniasis, current treatments have significant limitations, such as toxicity and the development of resistance, making the need for new therapeutic agents urgent. researchgate.netnih.gov β-Ketonitriles provide a synthetic route to novel compounds that could overcome these challenges. utsa.edu For example, they can be used to synthesize inhibitors of enzymes crucial for the parasite's survival, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). utsa.edu The development of new antimalarial drugs also benefits from intermediates like β-ketonitriles, which can be used to build scaffolds that target essential parasite pathways, such as pyrimidine (B1678525) biosynthesis. nih.govnih.gov
The synthesis of agents targeting the human immunodeficiency virus (HIV) has also utilized β-ketonitrile precursors. rsc.orgnih.gov These intermediates are employed in the construction of complex molecules designed to inhibit viral replication. nih.gov The development of HIV drugs often involves targeting viral enzymes like reverse transcriptase, protease, or integrase. nih.govmdpi.com The versatility of β-ketonitriles allows for the creation of diverse molecular architectures that can be tailored to interact with these specific viral targets. rsc.orgnih.gov For example, they can be part of the synthetic pathway for capsid inhibitors, a newer class of anti-HIV drugs. nih.gov
Strategy in Covalent Inhibitor Design
Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to prolonged and potent inhibition. nih.gov This approach has gained significant attention in recent years, particularly for targeting enzymes that have been difficult to inhibit with traditional non-covalent drugs. nih.gov
The nitrile group can function as an electrophilic "warhead" in the design of covalent inhibitors. nih.govrsc.org The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophilic residues in the active site of a target protein, such as cysteine or serine. nih.gov This results in the formation of a covalent adduct, effectively and often irreversibly inactivating the protein. nih.govnih.gov
A key advantage of using the nitrile group as a warhead is its relatively mild electrophilicity compared to other reactive groups like aldehydes. mdpi.comresearchgate.net This controlled reactivity reduces the likelihood of off-target reactions with other biological molecules, which can lead to toxicity. mdpi.comresearchgate.net The reactivity of the nitrile warhead can be fine-tuned by the surrounding chemical structure, allowing medicinal chemists to optimize both potency and selectivity. nih.gov This strategy has been successfully employed in the development of inhibitors for various enzymes, including proteases involved in viral and parasitic diseases. nih.govmdpi.comresearchgate.net
Interactive Data Tables
Table 1: Therapeutic Applications of β-Ketonitrile Precursors
| Therapeutic Area | Target Disease/Condition | Example of Synthesized Compound Class | Key Research Finding |
|---|---|---|---|
| Oncology | Cancer | Podophyllotoxin derivatives, Steroidal compounds | β-Ketonitriles serve as versatile building blocks for complex anticancer agents. nih.govresearchgate.netfrontiersin.org |
| Inflammation | Inflammatory Conditions | Steroidal Antedrugs | Used to construct molecules that can modulate inflammatory pathways. nih.gov |
| Infectious Disease | Malaria | Diaminopyrimidines | Precursors for inhibitors of essential parasite enzymes like DHFR. utsa.edunih.gov |
| Infectious Disease | Leishmaniasis | Diaminopyrimidines | Provide a route to novel compounds to combat drug-resistant parasites. utsa.eduresearchgate.net |
| Infectious Disease | HIV | Capsid Inhibitors | Used in the synthesis of complex molecules targeting viral replication. rsc.orgnih.gov |
Table 2: Role of the Nitrile Group in Drug Design
| Feature | Role in Medicinal Chemistry | Mechanism/Advantage |
|---|---|---|
| Pharmacokinetics | Modulation of ADME Properties | Improves water solubility and metabolic stability, enhancing drug-like properties. nih.govrsc.org |
| Covalent Inhibition | Electrophilic Warhead | The electrophilic carbon of the nitrile reacts with nucleophilic residues (e.g., Cysteine) on target proteins. nih.govnih.gov |
| Reactivity | Mild Electrophilicity | Reduces potential for non-specific, off-target reactions, leading to a better safety profile. mdpi.comresearchgate.net |
| Tunability | Modifiable Reactivity | The electrophilicity can be adjusted by altering adjacent chemical groups to optimize potency and selectivity. nih.gov |
Reactivity Modulation and Reversibility in Covalent Binding
In the realm of medicinal chemistry, the strategic design of molecules that can form a covalent bond with their biological targets has re-emerged as a powerful approach in drug discovery. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. nih.gov Within this class, reversible covalent inhibitors are of particular interest as they can balance high affinity with a reduced risk of off-target toxicity. nih.govfrontiersin.org
The nitrile group, especially when positioned adjacent to a carbonyl group as in β-ketonitriles, can function as a "warhead" for reversible covalent inhibition. nih.gov One of the most studied examples of this is the α-cyanoacrylamide moiety, which can react with nucleophilic residues, such as cysteine, in the active site of a protein. nih.gov The reaction involves a Michael addition of the thiol group of cysteine to the α,β-unsaturated system of the cyanoacrylamide. nih.gov
The electron-withdrawing nature of the cyano group plays a crucial role in modulating the reactivity of the alkene. It increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. nih.gov However, this electron-withdrawing effect also contributes to the reversibility of the covalent bond. The resulting covalent adduct can be less stable, facilitating the reverse reaction and preventing permanent modification of the target protein. frontiersin.org This reversibility is a key feature that can distinguish these inhibitors from irreversible covalent modifiers, potentially leading to a better safety profile. nih.gov The potency of such inhibitors is determined by both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). researchgate.netdrughunter.com
Table 1: Examples of Covalent Inhibitors and their Characteristics
| Inhibitor Type | Warhead Example | Target Residue | Interaction Type | Key Kinetic Parameters |
|---|---|---|---|---|
| Irreversible Covalent | Acrylamide | Cysteine | Michael Addition | kinact/KI |
| Reversible Covalent | α-Cyanoacrylamide | Cysteine | Reversible Michael Addition | Ki, kon, koff |
| Reversible Covalent | Nitrile | Cysteine | Reversible addition to the nitrile carbon | Ki, kon, koff |
| Reversible Covalent | Aldehyde/Ketone | Cysteine/Lysine | Formation of a hemiacetal/hemiketal or Schiff base | Ki, kon, koff |
Correlation between Tautomeric Forms and Biological Activity
A fundamental characteristic of β-ketonitriles is their existence as a mixture of tautomers, primarily the keto and enol forms. researchgate.netresearchgate.net Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium between them can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the molecule. researchgate.netasu.eduresearchgate.net
The keto form contains the classic ketone and nitrile groups, while the enol form features a carbon-carbon double bond and a hydroxyl group (an enol) adjacent to the nitrile. masterorganicchemistry.com The interconversion between these forms is typically slow enough to be observed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netasu.edu
The biological activity of a β-ketonitrile can be significantly influenced by the predominant tautomeric form in a specific environment. frontiersin.org It is plausible that one tautomer may bind more effectively to a biological target than the other. For instance, the enol form, with its hydroxyl group, can act as a hydrogen bond donor, a property absent in the keto form. masterorganicchemistry.com This difference in hydrogen bonding capability can lead to different interactions with the amino acid residues in the binding site of a protein.
Studies have shown that the polarity of the solvent has a profound effect on the keto-enol equilibrium of β-ketonitriles. researchgate.net In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen. Conversely, in polar, protic solvents, the keto form may be more prevalent as the solvent molecules can form intermolecular hydrogen bonds, disrupting the internal hydrogen bond of the enol. researchgate.netasu.edu
The data in the following table, derived from NMR studies of various substituted β-ketonitriles, illustrates the pronounced effect of the solvent on the tautomeric equilibrium. researchgate.net
Table 2: Keto-Enol Tautomer Ratios of Substituted β-Ketonitriles in Different Solvents at Room Temperature
| Compound (Substituent G) | Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form |
|---|---|---|---|---|
| G = H (Benzoylacetonitrile) | CDCl3 | 4.8 | 91 | 9 |
| Acetone-d6 | 20.7 | 43 | 57 | |
| DMSO-d6 | 46.7 | 0 | 100 | |
| G = Cl (4-Chlorobenzoylacetonitrile) | CDCl3 | 4.8 | 77 | 23 |
| Acetone-d6 | 20.7 | 23 | 77 | |
| DMSO-d6 | 46.7 | 0 | 100 | |
| G = OCH3 (4-Methoxybenzoylacetonitrile) | CDCl3 | 4.8 | 100 | 0 |
| Acetone-d6 | 20.7 | 60 | 40 | |
| DMSO-d6 | 46.7 | 0 | 100 |
Data sourced from a study by Fassihi et al. (2011). researchgate.net
This variability in tautomeric preference underscores the importance of considering the specific physiological environment when investigating the biological activity of β-ketonitriles. The ability of a compound to adopt a particular tautomeric form in the active site of a target protein could be a critical determinant of its efficacy.
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of β Ketonitriles
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the context of 3-(4-Hydroxyphenyl)-3-oxopropanenitrile, it is particularly useful for investigating its gas-phase behavior and fragmentation patterns.
Elucidation of Gas-Phase Tautomerism and Fragment Analysis
In the gas phase, β-ketonitriles can exist in equilibrium between their keto and enol tautomeric forms. Mass spectrometry can provide valuable insights into this equilibrium by analyzing the fragmentation patterns of the molecular ions. The relative abundance of specific fragment ions can be correlated to the prevalence of each tautomer in the gas phase prior to ionization.
For this compound, electron ionization (EI) would lead to a molecular ion (M•+) at m/z 161. The fragmentation of this molecular ion is dictated by the functional groups present: the 4-hydroxyphenyl group, the carbonyl group, and the nitrile group.
Key fragmentation pathways would likely include:
α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, or between the carbonyl carbon and the aromatic ring.
Loss of Neutral Molecules: Elimination of small, stable molecules such as carbon monoxide (CO) from the keto form or hydrogen cyanide (HCN) from the nitrile group.
Aromatic Ring Fragmentation: Cleavage of the 4-hydroxyphenyl ring, leading to characteristic aromatic fragments.
A primary fragmentation would be the formation of the 4-hydroxybenzoyl cation (m/z 121) through cleavage of the bond between the carbonyl group and the methylene group. This fragment is particularly stable due to the resonance delocalization of the positive charge. Further fragmentation of this ion could involve the loss of carbon monoxide, yielding a phenyl cation with a hydroxyl group (m/z 93). Another significant fragment could arise from the loss of the cyanomethyl radical (•CH₂CN), also resulting in the 4-hydroxybenzoyl cation. The analysis of these and other specific fragment ions allows for the detailed structural confirmation of the molecule. libretexts.orgyoutube.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Likely Origin |
|---|---|---|
| 161 | [C₉H₇NO₂]⁺ | Molecular Ion (M⁺) |
| 121 | [HOC₆H₄CO]⁺ | Loss of •CH₂CN |
| 93 | [HOC₆H₄]⁺ | Loss of CO from m/z 121 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the presence of different tautomeric forms.
¹H NMR and ¹³C NMR for Solution-Phase Tautomerism and Structural Assignment
In solution, this compound can exist as a mixture of keto and enol tautomers. ¹H and ¹³C NMR spectroscopy can be used to identify and quantify these forms. The equilibrium is often dependent on the solvent used. nih.gov
In its keto form, the ¹H NMR spectrum is expected to show a singlet for the methylene protons (—CH₂—) adjacent to the carbonyl and nitrile groups. The protons on the aromatic ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton would also be observed.
In the enol form, the methylene signal would be absent, and a new signal for a vinylic proton (—C=CH—) would appear at a different chemical shift. The chemical shifts of the aromatic protons would also be slightly altered due to the change in the electronic environment. By integrating the signals corresponding to the keto and enol forms, their relative concentrations in a given solvent can be determined. encyclopedia.pub
The ¹³C NMR spectrum provides complementary information. In the keto form, a signal for the carbonyl carbon will be present in the downfield region (typically around 190-200 ppm), along with signals for the methylene carbon, the nitrile carbon (around 115-120 ppm), and the aromatic carbons. In the enol form, the carbonyl signal would be replaced by signals for the enolic carbons (C=C-OH).
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Keto Form) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (ortho to -OH) | ~6.9 | Doublet |
| Ar-H (ortho to -C=O) | ~7.9 | Doublet |
| -CH₂- | ~4.0 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Keto Form) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~192 |
| C-OH (aromatic) | ~160 |
| C-ipso (aromatic, attached to C=O) | ~128 |
| CH (aromatic) | ~131 (ortho to C=O), ~116 (ortho to -OH) |
| CN | ~117 |
Advanced NMR Techniques for Mechanistic Studies
Advanced, multi-dimensional NMR techniques are crucial for unambiguous signal assignment and for studying reaction mechanisms. nih.gov For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate proton and carbon signals, confirming the connectivity of the molecule.
HSQC would show correlations between directly attached protons and carbons (e.g., the methylene protons and the methylene carbon).
HMBC reveals longer-range couplings (typically over 2-3 bonds), which can be used to establish the connection between the aromatic protons and the carbonyl carbon, for instance. These correlations are invaluable for distinguishing between isomers and confirming the structure of reaction products. jst-ud.vn
These techniques are also powerful for mechanistic studies. For example, by monitoring a reaction involving this compound over time using in-situ NMR, the formation of intermediates and products can be observed, providing direct evidence for the reaction pathway. Isotope labeling studies, in conjunction with NMR, can further elucidate reaction mechanisms by tracking the fate of specific atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would be:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.
C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ corresponding to the methylene C-H bonds.
C≡N Stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. The nitrile absorption is often very characteristic. A related compound, 3-(4-hydroxy phenyl)-1,1,2,2-tetracyanocyclopropane, shows a nitrile peak at 2273 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ for the aryl ketone carbonyl group.
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.
The presence and position of these bands provide a quick confirmation of the compound's functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H | 3200-3600 | Strong, Broad |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H | <3000 | Medium |
| Nitrile C≡N | 2220-2260 | Medium, Sharp |
| Ketone C=O | 1680-1700 | Strong, Sharp |
Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry) for Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile and thermally stable compounds like β-ketonitriles.
For this compound, GC-MS can be used to:
Assess Purity: A pure sample will show a single major peak in the gas chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, byproducts, or degradation products.
Analyze Reaction Mixtures: GC-MS can monitor the progress of a reaction by separating and identifying the reactants, intermediates, and products in a crude reaction mixture. nih.gov
Structural Confirmation: The mass spectrum obtained for the peak corresponding to the compound can be used to confirm its identity, as discussed in the mass spectrometry section.
In some cases, derivatization may be necessary to increase the volatility of the compound for GC analysis, for example, by silylating the phenolic hydroxyl group. researchgate.netsigmaaldrich.comjfda-online.com The choice of the GC column (in terms of stationary phase and dimensions) is critical to achieve good separation of the analyte from any potential impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification when compared to a known standard.
Future Research Directions and Translational Perspectives
Development of Novel and Green Synthetic Methodologies
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3-(4-hydroxyphenyl)-3-oxopropanenitrile and related β-ketonitriles. Traditional methods often rely on harsh reagents and produce significant waste. nih.gov Green chemistry approaches aim to mitigate these issues.
Key areas for development include:
Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, could lead to more selective and higher-yielding reactions under milder conditions. For instance, microwave-assisted synthesis has shown promise in accelerating the formation of β-ketonitriles. utsa.edu
Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents towards solvent-free conditions or using water as a solvent is a primary goal of green synthesis. wjpmr.comnih.gov Research into solid-state reactions or reactions in aqueous media could significantly reduce the environmental impact of production. wjpmr.comnih.gov
Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. nih.gov This includes exploring one-pot, multi-component reactions that can construct complex molecules from simple precursors in a single step. researchgate.net
Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as lignin-derived phenolic compounds, presents a long-term goal for sustainable production.
A recent green and economical synthesis of β-ketonitriles utilized the inexpensive base potassium tert-butoxide (KOt-Bu) for the acylation of the acetonitrile (B52724) anion with esters and lactones in ethereal solvents, highlighting a move away from environmentally unfriendly transition-metal-based reactions. nih.govnih.gov
Exploration of Undiscovered Reactivity Pathways and Transformations
The rich chemical functionality of this compound makes it a versatile intermediate for organic synthesis. While its use in creating heterocycles like pyridines, pyrimidines, and pyrazoles is established, many potential reaction pathways remain unexplored. rsc.orgresearchgate.net
Future research in this area could involve:
Novel Cyclization Reactions: Discovering new ways to construct complex polycyclic and heterocyclic systems. For example, the development of methods for synthesizing polysubstituted cyanocarbazoles from β-ketonitriles points towards the potential for creating novel N-fused heterocyclic compounds. rsc.org
Asymmetric Synthesis: Developing enantioselective transformations to produce chiral molecules from the prochiral β-ketonitrile scaffold. This is particularly relevant for applications in medicinal chemistry, where stereochemistry is often crucial for biological activity.
C-H and C-C Bond Activation: Exploring transition-metal-catalyzed reactions that activate the various C-H and C-C bonds within the molecule could lead to the development of highly efficient and novel synthetic routes. rsc.org
Polymerization Monomers: Investigating the potential of this compound as a monomer for the synthesis of novel functional polymers. The phenolic hydroxyl and the active methylene (B1212753) group could both be sites for polymerization reactions.
The reactivity of the active methylene group, the carbonyl group, and the nitrile function makes benzoylacetonitriles highly versatile for creating a wide range of organic compounds. tubitak.gov.tr
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process.
Future applications of computational methods include:
Predicting Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction mechanisms and predict the outcomes of unexplored transformations. rsc.org This can help in identifying the most promising synthetic routes before they are attempted in the lab.
Virtual Screening for Biological Activity: Employing molecular docking and quantitative structure-activity relationship (QSAR) modeling to screen virtual libraries of derivatives of this compound against various biological targets. acs.org This can help in identifying promising candidates for drug discovery.
Designing Functional Materials: Using molecular dynamics simulations to predict the bulk properties of polymers and other materials derived from this compound. This can aid in the rational design of materials with specific optical, electronic, or mechanical properties.
Computational tools are central to modern rational drug design, allowing for the modeling, prediction, and analysis of complex biological interactions to enhance efficacy and reduce adverse effects.
Expansion of Applications in Medicinal Chemistry and Agrochemicals
The benzoylacetonitrile (B15868) scaffold is a known pharmacophore with established anti-inflammatory activity. acs.org The presence of the 4-hydroxyphenyl group, a common feature in many biologically active compounds, further enhances its potential.
Future research in medicinal chemistry could focus on:
Anticancer Agents: The synthesis of novel heterocyclic compounds derived from β-ketonitriles has yielded promising anticancer agents. asianpubs.org Further derivatization of this compound could lead to new compounds with enhanced potency and selectivity against various cancer cell lines.
Antiparasitic Drugs: β-ketonitriles are valuable intermediates in the synthesis of diaminopyrimidines, which have shown potential as drugs against parasitic diseases like leishmaniasis. utsa.edu
Enzyme Inhibitors: The structure is suitable for designing inhibitors of various enzymes. For example, related compounds have been investigated as inhibitors of prostaglandin (B15479496) synthetase. acs.org
In the field of agrochemicals, the unique chemical properties of this compound could be harnessed for:
Pesticide and Herbicide Development: The benzoylacetonitrile moiety can be found in various agrochemical patents. researchgate.net Future work could involve synthesizing and screening derivatives for novel pesticidal, herbicidal, or fungicidal activities.
Formulation Technology: The compound could potentially be used as a building block for surfactants or other formulation aids that improve the efficacy and environmental profile of existing agrochemicals.
Table of Potential Biological Activities of Benzoylacetonitrile Derivatives
| Biological Activity | Target Class/Organism | Reference |
|---|---|---|
| Anti-inflammatory | Prostaglandin Synthetase | acs.org |
| Anticancer | Various Cancer Cell Lines | asianpubs.org |
Investigation into Material Science Applications and Functional Materials
The potential of this compound in material science is a largely untapped area of research. The molecule's rigid aromatic core, coupled with its reactive functional groups, makes it an attractive building block for a variety of functional materials. bldpharm.combldpharm.com
Future research directions include:
Functional Polymers: The synthesis of polymers incorporating the this compound unit could lead to materials with interesting properties. For example, polythiiranes with biphenyl (B1667301) side chains have been synthesized, suggesting that similar polymers could be created from this compound. kpi.ua These polymers could have applications in areas such as liquid crystals, or as functional biomaterials for drug delivery or tissue engineering. nih.govcmu.eduresearchgate.net
Organic Electronics: The conjugated π-system of the molecule suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. bldpharm.combldpharm.com
Porous Materials: The compound could be used as a building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. bldpharm.combldpharm.com
The development of functional polymers from novel monomers is a rapidly growing area of materials science, with applications ranging from biomedical devices to advanced electronics. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic methodologies for 3-(4-Hydroxyphenyl)-3-oxopropanenitrile?
The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution or condensation reactions using precursors like substituted phenols and cyanoacetylating agents. For example, reacting methyl esters of aromatic acids with acetonitrile under catalytic conditions (e.g., sodium hydride) can yield the target compound. Reaction optimization may require temperature control (e.g., reflux in anhydrous solvents) and purification via column chromatography .
Q. How can the structural integrity of this compound be validated experimentally?
Key techniques include:
- Spectroscopic Analysis : FT-IR for nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups; ¹H/¹³C NMR for aromatic protons and carbonyl carbons.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- X-ray Crystallography : For definitive stereochemical elucidation (if crystalline).
Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances reliability .
Q. What experimental approaches are used to determine its physical properties (e.g., solubility, stability)?
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Solubility : Phase-solubility studies in polar (e.g., DMSO) and non-polar solvents.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis.
Consistent batch-to-batch reproducibility requires standardized protocols under controlled humidity/temperature .
Advanced Research Questions
Q. How does this compound participate in heterocyclic compound synthesis?
The compound acts as a cyanoacetylating agent in cyclocondensation reactions. For example:
- Thiazoline/Thiophene Synthesis : React with thioamides or sulfur-containing nucleophiles to form 5-membered heterocycles.
- Knoevenagel Reactions : Form α,β-unsaturated nitriles for extended conjugation systems.
Mechanistic studies (e.g., monitoring intermediates via LC-MS) are critical to optimize yields and regioselectivity .
Q. How can computational modeling elucidate its biological interactions?
- Molecular Docking : Predict binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes.
- QSAR Studies : Correlate substituent effects (e.g., hydroxyl group position) with bioactivity.
Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) bridges computational and experimental data .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Orthogonal Assays : Combine disk diffusion (antimicrobial) with MIC/MBC determinations.
- Metabolic Stability Tests : Evaluate compound degradation under assay conditions (e.g., LC-MS stability profiling).
Pharmacokinetic studies (e.g., plasma protein binding) may explain discrepancies between in vitro and in vivo results .
Q. What strategies enhance regioselectivity in its reactions with electrophilic reagents?
- Directing Groups : Utilize the hydroxyl group’s meta-directing effect in electrophilic aromatic substitution.
- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of -OH) to control reaction pathways.
- Catalytic Systems : Employ transition metals (e.g., Pd) for cross-coupling reactions.
Monitoring reaction progress via in-situ FT-IR or NMR guides real-time adjustments .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Vary substituents on the phenyl ring (e.g., halogens, methoxy groups).
- Bioisosteric Replacements : Substitute nitrile with carboxylic acid or amide groups.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via -OH).
High-throughput screening (HTS) and fragment-based design accelerate SAR exploration .
Q. What safety protocols are essential for handling this compound?
- Toxicity Screening : Ames test for mutagenicity; acute toxicity in rodent models.
- Personal Protective Equipment (PPE) : Nitrile gloves, fume hoods for powder handling.
- Waste Disposal : Neutralization of nitrile-containing waste with alkaline permanganate.
Material Safety Data Sheets (MSDS) must be updated with experimental toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

